molecular formula C8H9NO3 B3359618 2,5-Dimethoxyisonicotinaldehyde CAS No. 867267-25-2

2,5-Dimethoxyisonicotinaldehyde

Cat. No. B3359618
CAS RN: 867267-25-2
M. Wt: 167.16 g/mol
InChI Key: SCZSXGWZEONLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethoxyisonicotinaldehyde” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .

Relevant Papers I found several papers related to “this compound” and similar compounds . These papers discuss various aspects of these compounds, including their effects, synthesis, and potential applications.

Scientific Research Applications

Oxidation Mechanism Studies

  • Mechanistic Insights into Oxidation Reactions : The rate of oxidation of 2,5-dimethoxybenzyl alcohol by Fe(IV)(O)(N4Py) was significantly enhanced in the presence of Sc(OTf)(3). This study provides insights into the change of reaction mechanisms from one-step hydrogen atom transfer to stepwise Sc(3+)-coupled electron transfer, followed by proton transfer, in such oxidation processes (Morimoto et al., 2012).

Chemical Structure and Interaction Studies

  • Exo⇔Endo Isomerism Analysis : Density functional theory (DFT) was used to examine the favored conformers of 2,5-dimethoxybenzaldehyde via sp2–sp2 single rotation. The study also explored its binding ability with 1BNA DNA, providing valuable data on molecular interactions and structural parameters (Al‐Zaqri et al., 2020).
  • Charge Density Studies : Charge density in 2,5-dimethoxybenzaldehyde thiosemicarbazone was investigated to understand π-delocalization in its structure. The study used experimental X-ray diffraction and DFT calculations, providing insights into the molecular structure and electronic properties (Farrugia & Khalaji, 2011).

Synthetic Applications and Catalysis

  • New Synthetic Methods : Research has been conducted on new methods of synthesizing related compounds such as 2,5-dimethoxyphenethylamine hydrochloride, indicating the relevance of 2,5-dimethoxyisonicotinaldehyde in synthetic chemistry (Ren, 2002).
  • Catalysis in Biomass Conversion : Studies on converting biomass derivatives into valuable products using gold nanoparticles on nanoparticulated ceria demonstrate the potential of using related dimethoxy compounds in catalytic processes (Casanova et al., 2009).

Optical and Fluorescent Properties

  • Fluorescent Waveguide Applications : The molecule 2,5-dimethoxybenzene-1,4-dicarboaldehyde has been identified as an efficient and pure emitting crystal due to its rigid structure, showing potential for applications in optical waveguides and other light-emitting technologies (Hayashi et al., 2019).

Environmental and Analytical Chemistry

  • Detection of Carbonyl Compounds : A study utilized 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a probe for measuring carbonyl compounds in water samples, indicating the importance of related dimethoxy compounds in environmental analysis (Houdier et al., 2000).

properties

IUPAC Name

2,5-dimethoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-4-9-8(12-2)3-6(7)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZSXGWZEONLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479387
Record name 2,5-DIMETHOXYISONICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867267-25-2
Record name 2,5-Dimethoxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867267-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-DIMETHOXYISONICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxyisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxyisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dimethoxyisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Dimethoxyisonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dimethoxyisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dimethoxyisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.